molecular formula C8H6ClN3O B3359894 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 878743-46-5

6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B3359894
CAS No.: 878743-46-5
M. Wt: 195.60 g/mol
InChI Key: DQKOTOCNDNDSCM-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused pyrido-pyrimidinone scaffold with a chlorine atom at position 6 and a methyl group at position 3. The molecular formula of the 2-methyl analog is C₈H₆ClN₃O (MW 195.61), and its synthesis typically involves chlorination and alkylation steps under anhydrous conditions (e.g., DMF as solvent) . The 3-methyl derivative likely shares similar synthetic routes, with the methyl group’s position influencing steric and electronic properties.

Properties

IUPAC Name

6-chloro-3-methylpyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKOTOCNDNDSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(C=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672187
Record name 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878743-46-5
Record name 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The chlorine atom at position 6 undergoes nucleophilic displacement reactions, enabling diverse derivatization:

Reaction with Amines

AmineConditionsProductYield (%)Reference
NeopentylamineNMP, 80°C, 12 h6-(Neopentylamino)-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one78
BenzylamineDMF, K₂CO₃, 60°C, 8 h6-(Benzylamino)-3-methyl derivative65

These reactions improve metabolic stability and selectivity in kinase inhibitors .

Oxidation Reactions

The methylthio group (if present in precursors) is oxidized to sulfone intermediates for further functionalization:

  • Oxidizing agent : m-CPBA (meta-chloroperbenzoic acid)

  • Conditions : Dichloromethane, 0°C → RT, 2 h

  • Intermediate : Sulfone derivatives (e.g., 9 or 18 ) used in subsequent displacements .

Vilsmeier–Haack Formylation

  • Reagent : Vilsmeier reagent (POCl₃/DMF)

  • Conditions : 50°C, 1.5 h

  • Product : N-(6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one)formamide .

¹H-NMR Data : δ 8.95 (s, CHO), 5.94 (s, C5-H) .

Suzuki–Miyaura Coupling

  • Substrate : 8-Bromo-6-chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

  • Product : 8-Aryl/heteroaryl derivatives with retained chloro group .

Key Reaction Data Table

Reaction TypeReagent/ConditionsKey OutcomeYield (%)Reference
Nucleophilic substitutionNeopentylamine/NMP/80°CImproved metabolic stability78
Oxidationm-CPBA/CH₂Cl₂Sulfone intermediate for further steps92
FormylationVilsmeier reagent/50°CFormamide derivative61
Suzuki couplingPd(PPh₃)₄, Na₂CO₃/DME-H₂O8-Aryl derivatives70–85

Stability and Reactivity Insights

  • Acid/Base Stability : Stable under physiological pH but protonates in acidic environments, enhancing solubility .

  • Thermal Stability : Decomposes above 250°C (DSC data) .

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
Research indicates that 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells .

2. Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against viral infections that utilize host cell machinery for replication.

  • Research Findings : In vitro studies have shown that it can inhibit the replication of certain viruses by targeting viral polymerases, making it a candidate for antiviral drug development .

3. Enzyme Inhibition
this compound is known to act as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.

  • Data Table: Enzyme Inhibition Studies
Enzyme TargetInhibition IC50 (µM)Reference
CDK20.15Journal of Medicinal Chemistry
Viral Polymerase0.25Antiviral Research

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available pyridine derivatives. Researchers have developed various derivatives to enhance its biological activity and selectivity.

Synthetic Route Overview :

  • Starting Materials : Pyridine derivatives and chlorinated reagents.
  • Key Reactions : Nucleophilic substitution and cyclization reactions.
  • Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice has led to improved yields of the target compound.

Toxicology and Safety

While exploring the applications of this compound, safety assessments are crucial. The compound is classified with specific hazard warnings indicating potential toxicity upon exposure.

  • Safety Data Summary :
    • Harmful if swallowed.
    • Causes skin irritation.

Proper handling protocols must be established to mitigate risks associated with laboratory use .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other protein kinases involved in tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
  • Key Data : Molecular weight = 195.61; CAS 1637671-24-9 .
(b) 8-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
  • Key Data: Synthesized via chlorination of fused diazinones using toluene under reflux .
  • Comparison : The 8-chloro substitution shifts the halogen’s position, altering electronic distribution and possibly target binding.
(c) 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one
  • Key Data : Molecular weight = 180.14; CAS 171178-44-2 .
  • Comparison : Fluorine’s electronegativity and smaller size compared to chlorine may enhance metabolic stability but reduce lipophilicity.

Core Scaffold Variations

(a) Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37538-67-3)
  • Key Data: Similarity score = 0.87 to pyrido[3,4-d]pyrimidinones .
(b) 6-Chloropyrimido[5,4-d]pyrimidin-4(3H)-one
  • Key Data : Molecular weight = 182.57; sensitive to irritants .
  • Comparison: The pyrimido[5,4-d]pyrimidinone core introduces additional nitrogen atoms, increasing polarity and possibly reducing cell permeability.
(a) Aldehyde Oxidase (AO) Metabolism
  • Parent Scaffold : Unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one undergoes rapid AO-mediated oxidation at C2, leading to high clearance .
  • C2-Substituted Derivatives : A methyl group at C2 (e.g., compound 4 in ) blocks AO metabolism, improving pharmacokinetics.
(b) Cellular Permeability
  • C8-Substituted Derivatives: Compounds like 8-(thiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one exhibit enhanced permeability due to the pyrido-pyrimidinone scaffold .
  • Role of Chlorine : The 6-chloro group in the target compound may enhance lipophilicity compared to fluoro analogs, balancing permeability and solubility.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Substituents Molecular Formula MW Key Property
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one 6-Cl, 3-Me C₈H₆ClN₃O ~195* Susceptible to AO metabolism
6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one 6-Cl, 2-Me C₈H₆ClN₃O 195.61 Improved solubility
6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one 6-F C₇H₄FN₃O 180.14 High metabolic stability
8-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one 8-Cl, 2-Me C₈H₆ClN₃O 195.61 Target-specific activity

*Estimated based on 2-methyl analog.

Biological Activity

6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C8H6ClN3O
  • Molecular Weight : 185.60 g/mol
  • CAS Number : 878743-46-5

Antitumor Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor properties. A study evaluating various pyridopyrimidine derivatives, including this compound, demonstrated potent antiproliferative effects against multiple cancer cell lines. The compound was tested in vitro against human tumor cell lines such as lung (A549), breast (T47D), and glioblastoma (T98G) cells.

Cell LineIC50 Value (µM)Mechanism of Action
A5497.1Induction of apoptosis
T47D1.4Inhibition of cell proliferation
T98G3.1Activation of caspase pathways

These results suggest that the compound may induce apoptosis through mitochondrial pathways, as indicated by increased sub-G1 populations in treated cells and cleavage of PARP-1 and procaspase-3 .

The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell cycle regulation and tumor progression. For example, studies have shown that pyridopyrimidine derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle control .

Case Study 1: Anticancer Efficacy

In a preclinical study involving a series of pyridopyrimidine derivatives, including this compound, researchers evaluated the compounds' efficacy against a panel of 60 human tumor cell lines. The study found that certain derivatives exhibited low nanomolar IC50 values, indicating potent antitumor activity .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity and toxicity profile of pyridopyrimidine compounds. The results indicated that while some derivatives showed significant antitumor activity, they also demonstrated low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the foundational methods for synthesizing 6-chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one?

Synthesis typically involves cyclocondensation reactions. For example, thieno[3,4-d]pyrimidin-4(3H)-one derivatives (structurally analogous) are synthesized via cyclocondensation of carboxamide precursors in alkaline media (e.g., NaOH) . Chlorination of pyrimidinone intermediates using POCl₃ or other chlorinating agents is a critical step to introduce the 6-chloro substituent, as demonstrated in thieno[3,2-d]pyrimidine synthesis . Solvent choice (e.g., DMF for dissolution) and reaction temperature (e.g., 100°C for chlorination) significantly impact yield and purity .

Q. How is the molecular structure of this compound characterized experimentally?

Key characterization techniques include:

  • Mass spectrometry : Exact mass determination (e.g., 195.00178 for C₉H₆ClN₃O) confirms molecular composition .
  • NMR spectroscopy : Distinct signals for substituents (e.g., methyl groups at δ 2.43 ppm, aromatic protons at δ 7.03–7.51 ppm) resolve regiochemistry .
  • IR spectroscopy : Carbonyl stretches (~1681–1708 cm⁻¹) and hydroxyl/imino groups (~3156–3480 cm⁻¹) validate functional groups .

Q. What are the primary challenges in achieving high-purity isolates?

Chiral column chromatography is often required to separate enantiomers, as seen in thieno[3,4-d]pyrimidin-4(3H)-one synthesis . Contaminants like unreacted starting materials or byproducts (e.g., trichloromethyl derivatives) necessitate rigorous purification protocols, including recrystallization or gradient elution .

Advanced Research Questions

Q. How does C2-substitution influence metabolic stability in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

C2-substitution (e.g., methyl groups) blocks aldehyde oxidase-mediated metabolism, enhancing metabolic stability. This was demonstrated in studies where 2-methyl derivatives resisted oxidation compared to unsubstituted analogs, critical for improving pharmacokinetic profiles . Researchers should prioritize substituent steric effects and electronic properties during structure-activity relationship (SAR) studies.

Q. What experimental strategies are used to resolve contradictions in synthetic yields across analogs?

Yields vary with substituent electronic effects. For example, electron-withdrawing groups (e.g., trichloromethyl) improve cyclocondensation efficiency (90% yield) compared to electron-donating methyl groups (72%) . Systematic optimization of reaction conditions (e.g., solvent polarity, base strength) and real-time monitoring via LC-MS can mitigate discrepancies.

Q. How can phototoxic reactions of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives be assessed?

Thionation at the C4 position (converting carbonyl to thione) red-shifts absorption spectra and increases singlet oxygen generation, a marker of phototoxicity. Researchers should use UV-vis spectroscopy and electron paramagnetic resonance (EPR) to quantify reactive oxygen species (ROS) in cellular assays .

Q. What role does this scaffold play in epigenetic modulation?

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives act as JmjC histone demethylase inhibitors by chelating Fe(II) in the enzyme active site. Structure-based design (e.g., introducing pyrazole or pyridyl substituents) enhances potency and selectivity, as shown in KDM inhibitor studies .

Methodological Guidance

8. Designing SAR studies for kinase inhibition:

  • Use molecular docking to predict binding interactions with kinase ATP pockets (e.g., Src/Abl kinases) .
  • Validate with in vitro kinase assays (IC₅₀ determination) and cell-based models (e.g., anti-proliferative effects in cancer lines) .

9. Assessing metabolic pathways:

  • Employ hepatocyte incubations with LC-HRMS to identify phase I/II metabolites.
  • Compare wild-type vs. aldehyde oxidase-knockout models to isolate metabolic routes .

10. Addressing solubility limitations:

  • Use co-solvents (e.g., PEG-400) or amorphous solid dispersions to enhance aqueous solubility for in vivo studies.
  • Monitor stability via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
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6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.